molecular formula C9H15NO B13155527 1-(4-Aminocyclohexyl)prop-2-en-1-one

1-(4-Aminocyclohexyl)prop-2-en-1-one

Katalognummer: B13155527
Molekulargewicht: 153.22 g/mol
InChI-Schlüssel: RMOLAOIIMHVNHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Aminocyclohexyl)prop-2-en-1-one is an organic compound with the molecular formula C9H15NO It is characterized by the presence of an amino group attached to a cyclohexyl ring, which is further connected to a prop-2-en-1-one moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminocyclohexyl)prop-2-en-1-one typically involves the use of 1,4-cyclohexanedione as a starting material. The process includes several steps such as Wittig reaction, condensation reaction, and catalytic hydrogenation . These reactions are carried out under mild conditions to ensure high purity and yield of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Aminocyclohexyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(4-Aminocyclohexyl)prop-2-en-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4-Aminocyclohexyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the prop-2-en-1-one moiety can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.

Vergleich Mit ähnlichen Verbindungen

  • 1-(3-Aminocyclohexyl)prop-2-en-1-one
  • 1-(4-Hexylphenyl)prop-2-en-1-one
  • (2E,2ʹE)-3,3ʹ-(1,4-Phenylene)bis(1-(4-fluorophenyl)prop-2-en-1-one)

Uniqueness: 1-(4-Aminocyclohexyl)prop-2-en-1-one is unique due to its specific structural features, such as the position of the amino group and the presence of the prop-2-en-1-one moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C9H15NO

Molekulargewicht

153.22 g/mol

IUPAC-Name

1-(4-aminocyclohexyl)prop-2-en-1-one

InChI

InChI=1S/C9H15NO/c1-2-9(11)7-3-5-8(10)6-4-7/h2,7-8H,1,3-6,10H2

InChI-Schlüssel

RMOLAOIIMHVNHW-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=O)C1CCC(CC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.